molecular formula C13H18O3 B3045292 tert-Butyl 3-methoxy-4-methylbenzoate CAS No. 104436-90-0

tert-Butyl 3-methoxy-4-methylbenzoate

Cat. No. B3045292
M. Wt: 222.28 g/mol
InChI Key: XTRDRJZXPPUNAN-UHFFFAOYSA-N
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Description

Tert-butyl 3-methoxy-4-methylbenzoate is a benzoate ester . It is a tert-butyl ester, a benzoate ester, a monomethoxybenzene, and a member of phenols .


Synthesis Analysis

The synthesis of similar compounds like Methyl 4-tert-butylbenzoate involves Claisen condensation reaction with 4-methoxyacetophenone . Another compound, MTBE, can be synthesized by acid-catalyzed reaction between methanol and isobutene .


Molecular Structure Analysis

The molecular formula of tert-Butyl 3-methoxy-4-methylbenzoate is C13H18O3 . It is a member of phenols and a monomethoxybenzene .


Chemical Reactions Analysis

Methyl 4-tert-butylbenzoate undergoes Claisen condensation reaction with 4-methoxyacetophenone to give avobenzone, an ingredient of sunscreen products .


Physical And Chemical Properties Analysis

The molecular weight of tert-Butyl 3-methoxy-4-methylbenzoate is 222.28 g/mol . Another similar compound, Methyl 4-tert-butylbenzoate, is a clear colorless liquid with a boiling point of 122° C .

Scientific Research Applications

Room-Temperature Fujiwara-Moritani Reactions

tert-Butyl perbenzoate is used as a substitute for benzoquinone in Fujiwara-Moritani reactions, a type of chemical reaction that occurs between acetanilides and butyl acrylate. This allows for these reactions to occur at room temperature, offering a more efficient and less energy-intensive process. The addition of Cu(OAc)(2) as a cocatalyst enhances this system, demonstrating the versatility of tert-butyl perbenzoate in organic synthesis (Liu & Hii, 2011).

Cytotoxic Activity Studies

In the field of medicinal chemistry, the cytotoxic activity of compounds related to tert-Butyl 3-methoxy-4-methylbenzoate has been studied. For instance, various derivatives, such as hexyl orsellinate, have shown significant cytotoxic activity, indicating potential antineoplastic properties. These studies help in understanding the biological activities of these compounds and their possible applications in drug development (Gomes et al., 2006).

Metabolism in Rats and Humans

The metabolism of similar compounds, such as 3,5-di-tert-butyl-4-hydroxytoluene (BHT), has been studied extensively in rats and humans. Understanding how these compounds are metabolized can provide insights into their potential toxicity, safety, and mechanisms of action. These studies are crucial for evaluating the safety of chemical compounds used in various applications (Daniel, Gage, & Jones, 1968).

properties

IUPAC Name

tert-butyl 3-methoxy-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9-6-7-10(8-11(9)15-5)12(14)16-13(2,3)4/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRDRJZXPPUNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563231
Record name tert-Butyl 3-methoxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-methoxy-4-methylbenzoate

CAS RN

104436-90-0
Record name tert-Butyl 3-methoxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-methoxy-4-methylbenzoic acid (10.0 g), concentrated sulfuric acid (1 ml), and condensed isobutylene (200 ml) in methylene chloride (200 ml) was placed in a pressure vessel and stirred for 16 hours. The vessel was then opened to vent unreacted isobutylene. The remaining liquid was poured into 10% (w/v) sodium hydroxide solution (150 ml) and extracted twice with ethyl acetate. The combined extracts were washed with brine, dried (MgSO4), and evaporated. The residue was purified by flash chromatography, eluting with 1:9 ethyl acetate:hexane, to give t-butyl 3-methoxy-4-methylbenzoate (9.1 g, 70%) as a colorless oil; NMR (80 MHz, CDCl3): 1.6[s, 9H, C(CH3)3 ], 2.27(s, 3H, CH3), 3.86(s, 3H, OCH3), 7.11(d, 1H), 7.49(m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FJ Brown, YK Yee, LA Cronk, KC Hebbel… - Journal of medicinal …, 1990 - ACS Publications
A perception of structural similarities between two independent series of leukotrieneantagonists (one emanating from FPL 55712 and one based uponthe leukotrienes themselves) led …
Number of citations: 51 pubs.acs.org
N Nawar, S Bukhari, AA Adile, Y Suk… - Journal of medicinal …, 2022 - ACS Publications
Histone deacetylase 6 (HDAC6) has been targeted in clinical studies for anticancer effects due to its role in oncogenic transformation and metastasis. Through a second-generation …
Number of citations: 17 pubs.acs.org

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